molecular formula C6H12N4O B13625048 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13625048
M. Wt: 156.19 g/mol
InChI Key: TWKSHAJGTWYGJF-UHFFFAOYSA-N
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Description

2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate amino alcohol. One common method involves the use of hydrazine and formamide at elevated temperatures to form the triazole ring, followed by subsequent reactions to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-amino-1-(2,5-dimethyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C6H12N4O/c1-4-8-6(5(11)3-7)10(2)9-4/h5,11H,3,7H2,1-2H3

InChI Key

TWKSHAJGTWYGJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(CN)O)C

Origin of Product

United States

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